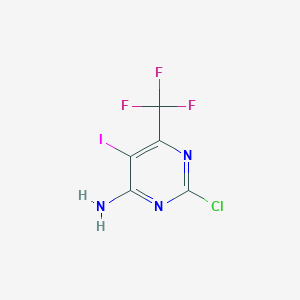
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine is a heterocyclic compound with the molecular formula C5H2ClF3IN3. This compound is part of the pyrimidine family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and material sciences . The presence of chlorine, iodine, and trifluoromethyl groups in its structure makes it a valuable building block for various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of a suitable pyrimidine derivative.
Halogenation: The introduction of chlorine and iodine atoms is achieved through halogenation reactions. Common reagents for this step include N-chlorosuccinimide (NCS) and iodine monochloride (ICl).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) is essential for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to form carbon-carbon and carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are used.
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases (K2CO3) are commonly employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Major Products
The major products formed from these reactions include various substituted pyrimidines, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of enzyme inhibitors and probes for biological studies.
Medicine: It is a precursor for the synthesis of antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine: Similar structure but lacks the iodine atom.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a pyrimidine ring.
2-Chloro-N-methyl-5-(trifluoromethyl)pyrimidin-4-amine: Contains a methyl group instead of an iodine atom
Uniqueness
The presence of both chlorine and iodine atoms, along with the trifluoromethyl group, makes 2-Chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine unique. This combination of functional groups provides the compound with distinct reactivity and properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C5H2ClF3IN3 |
|---|---|
Molecular Weight |
323.44 g/mol |
IUPAC Name |
2-chloro-5-iodo-6-(trifluoromethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C5H2ClF3IN3/c6-4-12-2(5(7,8)9)1(10)3(11)13-4/h(H2,11,12,13) |
InChI Key |
NPZQJIHTAPDQGH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N=C1N)Cl)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















